molecular formula C5H7N3O2 B13112555 4-Amino-6-methylpyrimidine-2,5-diol

4-Amino-6-methylpyrimidine-2,5-diol

Cat. No.: B13112555
M. Wt: 141.13 g/mol
InChI Key: BITGOBGZCXMCKP-UHFFFAOYSA-N
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Description

4-Amino-6-methylpyrimidine-2,5-diol is a heterocyclic organic compound with the molecular formula C5H7N3O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methylpyrimidine-2,5-diol typically involves the cyclization of appropriate precursors. One common method involves the reaction of malononitrile with formamide under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in the presence of a catalyst such as zinc chloride or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methylpyrimidine-2,5-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

4-Amino-6-methylpyrimidine-2,5-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-6-methylpyrimidine-2,5-diol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the methyl group at position 6.

    2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups.

    2-Amino-5-methylpyrimidine-4,6-diol: Similar but with a different substitution pattern.

Uniqueness

4-Amino-6-methylpyrimidine-2,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

4-amino-5-hydroxy-6-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C5H7N3O2/c1-2-3(9)4(6)8-5(10)7-2/h9H,1H3,(H3,6,7,8,10)

InChI Key

BITGOBGZCXMCKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=O)N1)N)O

Origin of Product

United States

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